2-Chloro-4-hydrazinyl-1,8-naphthyridine 2-Chloro-4-hydrazinyl-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.: 2091037-05-5
VCID: VC6989542
InChI: InChI=1S/C8H7ClN4/c9-7-4-6(13-10)5-2-1-3-11-8(5)12-7/h1-4H,10H2,(H,11,12,13)
SMILES: C1=CC2=C(N=C1)N=C(C=C2NN)Cl
Molecular Formula: C8H7ClN4
Molecular Weight: 194.62

2-Chloro-4-hydrazinyl-1,8-naphthyridine

CAS No.: 2091037-05-5

Cat. No.: VC6989542

Molecular Formula: C8H7ClN4

Molecular Weight: 194.62

* For research use only. Not for human or veterinary use.

2-Chloro-4-hydrazinyl-1,8-naphthyridine - 2091037-05-5

Specification

CAS No. 2091037-05-5
Molecular Formula C8H7ClN4
Molecular Weight 194.62
IUPAC Name (2-chloro-1,8-naphthyridin-4-yl)hydrazine
Standard InChI InChI=1S/C8H7ClN4/c9-7-4-6(13-10)5-2-1-3-11-8(5)12-7/h1-4H,10H2,(H,11,12,13)
Standard InChI Key CKBSHWDTUUOFHA-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C1)N=C(C=C2NN)Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure

2-Chloro-4-hydrazinyl-1,8-naphthyridine (IUPAC name: (2-chloro-1,8-naphthyridin-4-yl)hydrazine) has the molecular formula C₈H₆ClN₄ and a molecular weight of 201.62 g/mol. The compound’s structure consists of a 1,8-naphthyridine core with a chlorine atom at position 2 and a hydrazinyl (-NH-NH₂) group at position 4 (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight201.62 g/mol
DensityEstimated ~1.3 g/cm³*
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar organic solvents
LogP (Partition Coefficient)Estimated ~1.0–1.5

*Density inferred from structurally analogous 1,8-naphthyridine derivatives .

Synthesis and Derivative Development

Synthetic Routes

The synthesis of 2-chloro-4-hydrazinyl-1,8-naphthyridine typically begins with substituted 2-aminopyridine precursors. Microwave-assisted methods have been employed for analogous 1,8-naphthyridines, where 2-aminopyridines react with diethylmalonate under solvent-free conditions . For this compound, chlorination at position 2 may involve electrophilic substitution or the use of chlorinating agents (e.g., POCl₃), followed by hydrazine substitution at position 4 via nucleophilic aromatic substitution .

Example Reaction Pathway:

  • Chlorination: 2-Amino-1,8-naphthyridine treated with POCl₃ yields 2-chloro-1,8-naphthyridine.

  • Hydrazine Introduction: Reaction with hydrazine hydrate under reflux conditions introduces the hydrazinyl group .

Derivative Functionalization

The hydrazinyl group at position 4 serves as a reactive site for further functionalization. Common modifications include:

  • Azo Coupling: Reaction with diazonium salts to form azo derivatives, enhancing antimicrobial activity .

  • Schiff Base Formation: Condensation with aldehydes or ketones to generate hydrazones, explored for anticancer applications .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound exhibits moderate stability under ambient conditions but is sensitive to moisture and light, necessitating storage in airtight containers at low temperatures . The chlorine atom enhances electrophilic reactivity, while the hydrazinyl group contributes to nucleophilic character, enabling diverse chemical transformations.

Spectroscopic Characterization

  • ¹H NMR: Peaks corresponding to the hydrazinyl protons (δ 3.5–5.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) .

  • IR Spectroscopy: N-H stretching vibrations (~3300 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .

Biological Activity and Applications

Antimicrobial Properties

2-Chloro-4-hydrazinyl-1,8-naphthyridine derivatives demonstrate broad-spectrum antimicrobial activity. Studies on analogous hydrazinyl-naphthyridines report:

  • Bacterial Inhibition: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal Activity: Moderate efficacy against Candida albicans (MIC: 16 µg/mL) .

Table 2: Antimicrobial Activity of Selected Derivatives

DerivativeTarget MicroorganismMIC (µg/mL)Reference
Hydrazono derivativeS. aureus4
Azo derivativeE. coli8

Pharmaceutical Applications

The compound’s scaffold is integral to designing:

  • Antibacterial Agents: Structural analogs of ciprofloxacin, leveraging the naphthyridine core for DNA gyrase inhibition .

  • Antifungal Agents: Hybrid derivatives combining hydrazine with triazole moieties .

Industrial and Research Applications

Building Block in Organic Synthesis

The compound is cataloged as a Building Block (AK Scientific Catalog #0051EL) for synthesizing:

  • Polymer Precursors: Incorporation into heteroaromatic polymers with antimicrobial properties .

  • Coordination Complexes: Ligand for transition metals in catalytic applications .

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